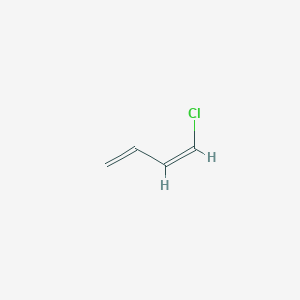
KATACINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Katacine is a compound that has been identified as a new ligand of CLEC-2 . It is a mixture of polymers of proanthocyanidins . It is a solid substance with an assay of 95% (TLC) and is soluble in ethanol (40%) and water . It is stored at a temperature of 2-8°C .
Chemical Reactions Analysis
Katacine has been identified as a novel ligand for CLEC-2 and has been shown to induce platelet aggregation and CLEC-2 phosphorylation via Syk and Src kinases .
Physical And Chemical Properties Analysis
Katacine is a solid substance that is soluble in ethanol (40%) and water . It is stored at a temperature of 2-8°C .
Aplicaciones Científicas De Investigación
Platelet Aggregation and Thromboinflammation
KATACINE, identified as a mixture of polymers of proanthocyanidins, has been recognized as a novel ligand for CLEC-2, a platelet receptor integral to thromboinflammation. Notably, KATACINE's interaction with CLEC-2 induces platelet aggregation and phosphorylation through Syk and Src kinases. This interaction and the subsequent cellular responses can be crucial for understanding the mechanisms of platelet activation and the broader implications in thromboinflammatory diseases. The research underscores KATACINE's potential in elucidating CLEC-2's role in human platelets, offering insights into therapeutic targeting of CLEC-2 in relevant conditions (Morán et al., 2022).
Metabolic Alterations and Hypometabolism
Another study has categorized KATACINE under a group of hypometabolic agents, particularly noting its role in blocking different substrate oxidation in mitochondria. The research highlights KATACINE's influence on metabolic processes, suggesting its potential in understanding and manipulating metabolic pathways for therapeutic purposes. The intricate interactions of KATACINE with cellular metabolism could pave the way for novel interventions in metabolic disorders or conditions requiring metabolic modulation (Ermatova & Shirinova, 2020).
Mecanismo De Acción
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of KATACINE involves the condensation of two molecules of 2-aminobenzimidazole with one molecule of 2,4-dichloro-5-nitrophenyl isothiocyanate.", "Starting Materials": [ "2-aminobenzimidazole", "2,4-dichloro-5-nitrophenyl isothiocyanate" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzimidazole (2 eq) in a suitable solvent such as DMF or DMSO.", "Step 2: Add 2,4-dichloro-5-nitrophenyl isothiocyanate (1 eq) to the reaction mixture and stir for several hours at room temperature.", "Step 3: Purify the crude product by column chromatography using a suitable solvent system such as ethyl acetate/hexanes.", "Step 4: Recrystallize the purified product from a suitable solvent such as ethanol to obtain KATACINE as a white solid." ] } | |
Número CAS |
135151-34-7 |
Nombre del producto |
KATACINE |
Fórmula molecular |
C10H14O2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





